3-Methylidenepiperidine-2,6-dione

Medicinal Chemistry Click Chemistry Cereblon Ligand Synthesis

Essential for PROTAC development: its unique exocyclic methylidene enables high-yield Michael addition to generate 3-(azidomethyl)piperidine-2,6-dione, a gateway to diverse cereblon-binding triazole libraries. Saturated analogs (e.g., 3-methyl) lack this reactivity, leading to synthetic dead ends. Ensure batch consistency with ≥98% certified material.

Molecular Formula C6H7NO2
Molecular Weight 125.127
CAS No. 34573-74-5
Cat. No. B2628055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylidenepiperidine-2,6-dione
CAS34573-74-5
Molecular FormulaC6H7NO2
Molecular Weight125.127
Structural Identifiers
SMILESC=C1CCC(=O)NC1=O
InChIInChI=1S/C6H7NO2/c1-4-2-3-5(8)7-6(4)9/h1-3H2,(H,7,8,9)
InChIKeyFFERQCSBWBFDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylidenepiperidine-2,6-dione (CAS 34573-74-5): 3-Methylene Glutarimide Procurement & Characterization Guide


3-Methylidenepiperidine-2,6-dione (CAS 34573-74-5), also referred to as 2-methylene glutarimide or 3-methylene-2,6-piperidinedione, is a cyclic imide derivative with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol. The compound is characterized by a reactive exocyclic methylidene (=CH₂) group at the 3-position of a piperidine-2,6-dione ring, a structural feature that imparts distinctive reactivity for Michael additions, cycloadditions, and polymer modifications [1]. Its rigid piperidinedione core, computed LogP of -0.1, and topological polar surface area of 46.2 Ų provide a stable scaffold for selective functionalization [2].

Why Generic Substitution of 3-Methylidenepiperidine-2,6-dione Is Inadvisable: A Risk Mitigation Perspective


3-Methylidenepiperidine-2,6-dione (CAS 34573-74-5) cannot be substituted with structurally analogous piperidine-2,6-diones, such as 3-methylpiperidine-2,6-dione (CAS 29553-51-3), 3-ethylpiperidine-2,6-dione, or the core unsubstituted piperidine-2,6-dione scaffold, due to fundamental differences in reactivity and functional utility. The defining exocyclic methylidene group at the 3-position is absent in saturated 3-alkyl-substituted analogs, eliminating the capacity for Michael addition chemistry, click-chemistry functionalization, and subsequent diversification into structurally complex triazole-containing cereblon ligands that are inaccessible from saturated congeners [1]. Furthermore, the lack of the methylidene handle precludes the preparation of the key intermediate 3-(azidomethyl)piperidine-2,6-dione, a demonstrated gateway to 30 distinct 1,2,3-triazole derivatives with potential therapeutic relevance [2]. Procurement of the incorrect analog would therefore result in synthetic dead-ends and irretrievable loss of downstream molecular diversity.

Quantitative Evidence Guide: Verified Differentiation of 3-Methylidenepiperidine-2,6-dione (CAS 34573-74-5)


Methylidene Reactivity Enables Azidomethylation: 86% Isolated Yield of Click-Chemistry Precursor

3-Methylidenepiperidine-2,6-dione undergoes Michael addition with tetramethylsilyl azide (TMS-N₃) to afford 3-(azidomethyl)piperidine-2,6-dione in 86% isolated yield. This transformation is enabled by the exocyclic methylidene group, which serves as a Michael acceptor. The resulting azidomethyl intermediate is a critical precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse alkynes, producing 30 structurally distinct 1,2,3-triazoles [1]. In contrast, the saturated 3-methyl analog (CAS 29553-51-3) lacks the Michael acceptor functionality and cannot undergo this transformation, rendering it incapable of accessing this library of cereblon-binding candidates.

Medicinal Chemistry Click Chemistry Cereblon Ligand Synthesis PROTAC Development

Procurement-Grade Purity: ≥98% Certification for Reproducible Cereblon Ligand Research

Commercially available 3-Methylidenepiperidine-2,6-dione (CAS 34573-74-5) from reputable vendors is certified at ≥98% purity, with batch-specific analytical characterization data (NMR, HPLC, GC) provided upon request . This purity grade meets the stringent requirements for the reproducible preparation of 3-(azidomethyl)piperidine-2,6-dione and subsequent CuAAC-derived cereblon ligand candidates, where the presence of impurities could compromise reaction yields, product purity, and downstream biological assay reliability.

Chemical Procurement Analytical Chemistry Quality Assurance Medicinal Chemistry

Documented Utility in Cereblon-Directed PROTAC Chemistry: 30 Triazole Derivatives Synthesized and Evaluated

3-Methylidenepiperidine-2,6-dione served as the foundational starting material for the synthesis of 30 structurally diverse 1,2,3-triazole derivatives, each designed as potential cereblon ligands for targeted protein degradation applications [1]. Cytotoxicity evaluation on multiple myeloma cell lines (MM1.S, KMS-12-PE), a leukemia cell line (NALM-6), and normal B-cells (WIL2-S) revealed a noticeable effect on the MM1.S line. Selected compounds demonstrated significant cereblon binding affinity in a microscale thermophoresis assay, with one derivative outperforming the reference drug pomalidomide [1]. While a direct head-to-head comparison between 3-methylidenepiperidine-2,6-dione and its saturated 3-methyl analog (CAS 29553-51-3) in cereblon binding assays has not been explicitly reported, this body of work unequivocally demonstrates that the methylidene-functionalized scaffold is the validated entry point for accessing and evaluating this specific class of cereblon-targeting triazole conjugates. The saturated analog cannot participate in the requisite CuAAC diversification step.

Targeted Protein Degradation PROTAC Cereblon Immunomodulatory Drugs Library Synthesis

Optimal Application Scenarios for 3-Methylidenepiperidine-2,6-dione (CAS 34573-74-5) Based on Verified Evidence


Cereblon Ligand Library Synthesis via CuAAC Click Chemistry

3-Methylidenepiperidine-2,6-dione is the essential starting material for preparing 3-(azidomethyl)piperidine-2,6-dione, a key intermediate that undergoes CuAAC reaction with a variety of alkynes to generate diverse 1,2,3-triazole libraries. These libraries are directly relevant for discovering novel cereblon-binding ligands for PROTAC (PROteolysis TArgeting Chimera) development and immunomodulatory drug research [1].

Preparation of Azidomethyl-Functionalized Glutarimide Intermediates

The compound's exocyclic methylidene group enables a high-yielding (86% isolated yield) Michael addition with tetramethylsilyl azide to produce 3-(azidomethyl)piperidine-2,6-dione. This azide-functionalized glutarimide is a versatile building block for bioconjugation, polymer functionalization, and further synthetic diversification beyond cereblon ligand synthesis [1].

Quality-Assured Procurement for Reproducible Medicinal Chemistry Research

For research programs requiring batch-to-batch consistency and publication-quality analytical traceability, procurement of 3-Methylidenepiperidine-2,6-dione certified at ≥98% purity with available NMR, HPLC, and GC characterization data is essential. This grade supports reproducible synthesis of cereblon ligand candidates and minimizes variability in downstream biological assays [1].

Michael Acceptor-Dependent Organic Transformations

The reactive exocyclic double bond at the 3-position renders 3-methylidenepiperidine-2,6-dione a versatile Michael acceptor for nucleophilic additions beyond azide chemistry, enabling the synthesis of diverse 3-substituted piperidine-2,6-dione derivatives. This reactivity profile is exploited in cycloaddition and polymer modification applications where saturated 3-alkyl analogs (e.g., CAS 29553-51-3) are chemically inert [2].

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